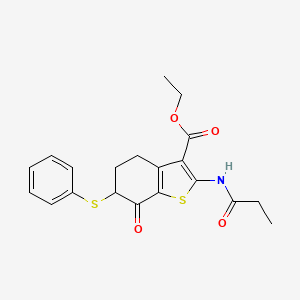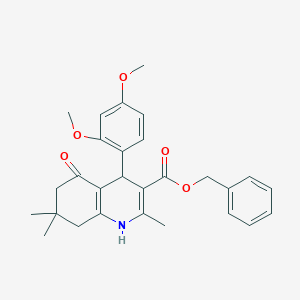![molecular formula C24H15ClN2O4 B11655390 N-[3-(1,3-Benzoxazol-2-YL)-4-hydroxyphenyl]-5-(3-chlorophenyl)furan-2-carboxamide](/img/structure/B11655390.png)
N-[3-(1,3-Benzoxazol-2-YL)-4-hydroxyphenyl]-5-(3-chlorophenyl)furan-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[3-(1,3-Benzoxazol-2-YL)-4-hidroxifenil]-5-(3-clorofenil)furan-2-carboxamida es un compuesto orgánico complejo que presenta un anillo de benzoxazol, un grupo hidroxifenil y un grupo clorofenil.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de N-[3-(1,3-Benzoxazol-2-YL)-4-hidroxifenil]-5-(3-clorofenil)furan-2-carboxamida generalmente implica múltiples pasos, comenzando con la preparación del anillo de benzoxazol. Esto se puede lograr mediante la condensación de 2-aminofenol con aldehídos bajo condiciones de reacción específicas
Métodos de producción industrial
La producción industrial de este compuesto puede implicar rutas sintéticas optimizadas para garantizar un alto rendimiento y pureza. Esto a menudo incluye el uso de catalizadores y ambientes de reacción controlados para facilitar la formación del producto deseado.
Análisis De Reacciones Químicas
Tipos de reacciones
N-[3-(1,3-Benzoxazol-2-YL)-4-hidroxifenil]-5-(3-clorofenil)furan-2-carboxamida puede sufrir varios tipos de reacciones químicas, que incluyen:
Oxidación: El grupo hidroxifenil puede oxidarse para formar quinonas.
Reducción: El compuesto puede reducirse para formar varios derivados.
Sustitución: Los grupos benzoxazol y clorofenil pueden participar en reacciones de sustitución electrófila y nucleófila.
Reactivos y condiciones comunes
Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes como el permanganato de potasio, agentes reductores como el borohidruro de sodio y varios nucleófilos y electrófilos para reacciones de sustitución. Las condiciones de reacción a menudo implican temperaturas específicas, solventes y catalizadores para lograr las transformaciones deseadas.
Productos principales
Los productos principales formados a partir de estas reacciones dependen de los reactivos y condiciones específicas utilizados. Por ejemplo, la oxidación del grupo hidroxifenil puede producir quinonas, mientras que las reacciones de sustitución pueden introducir varios grupos funcionales en los anillos benzoxazol o clorofenil.
Aplicaciones Científicas De Investigación
N-[3-(1,3-Benzoxazol-2-YL)-4-hidroxifenil]-5-(3-clorofenil)furan-2-carboxamida tiene una amplia gama de aplicaciones de investigación científica:
Química: Utilizado como bloque de construcción para la síntesis de moléculas más complejas.
Biología: Investigado por sus posibles actividades biológicas, incluidas las propiedades antimicrobianas y anticancerígenas.
Medicina: Explorado por sus posibles efectos terapéuticos en diversas enfermedades.
Industria: Utilizado en el desarrollo de nuevos materiales y procesos químicos.
Mecanismo De Acción
El mecanismo de acción de N-[3-(1,3-Benzoxazol-2-YL)-4-hidroxifenil]-5-(3-clorofenil)furan-2-carboxamida implica su interacción con dianas moleculares y vías específicas. El anillo benzoxazol puede interactuar con varias enzimas y receptores, modulando su actividad. Los grupos hidroxifenil y clorofenil pueden influir aún más en la afinidad de unión y especificidad del compuesto.
Comparación Con Compuestos Similares
Compuestos similares
- N-[3-(1,3-Benzoxazol-2-il)-4-clorofenil]-2-fenoxiacetamida
- N-[3-(1,3-Benzoxazol-2-il)-4-clorofenil]-2-nitrobenzamida
Unicidad
N-[3-(1,3-Benzoxazol-2-YL)-4-hidroxifenil]-5-(3-clorofenil)furan-2-carboxamida es único debido a la presencia de grupos tanto hidroxifenil como clorofenil, que pueden impartir propiedades químicas y biológicas distintas. Esto lo convierte en un compuesto valioso para diversas aplicaciones de investigación e industriales.
Propiedades
Fórmula molecular |
C24H15ClN2O4 |
|---|---|
Peso molecular |
430.8 g/mol |
Nombre IUPAC |
N-[3-(1,3-benzoxazol-2-yl)-4-hydroxyphenyl]-5-(3-chlorophenyl)furan-2-carboxamide |
InChI |
InChI=1S/C24H15ClN2O4/c25-15-5-3-4-14(12-15)20-10-11-22(30-20)23(29)26-16-8-9-19(28)17(13-16)24-27-18-6-1-2-7-21(18)31-24/h1-13,28H,(H,26,29) |
Clave InChI |
LJJGIULEGRYUDR-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=C1)N=C(O2)C3=C(C=CC(=C3)NC(=O)C4=CC=C(O4)C5=CC(=CC=C5)Cl)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![dimethyl 2-[2,2,6-trimethyl-1-(2-methylbutanoyl)-3-thioxo-2,3-dihydroquinolin-4(1H)-ylidene]-1,3-dithiole-4,5-dicarboxylate](/img/structure/B11655316.png)

![(5E)-5-[(2-methoxynaphthalen-1-yl)methylidene]-1-phenyl-2-sulfanylidene-1,3-diazinane-4,6-dione](/img/structure/B11655340.png)
![(5Z)-5-[(5-bromothiophen-2-yl)methylidene]-1-methyl-1,3-diazinane-2,4,6-trione](/img/structure/B11655349.png)
![methyl 2-({(2E)-3-[4-(hexyloxy)-3-methoxyphenyl]prop-2-enoyl}amino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B11655363.png)

![1-(2,3-dimethyl-1H-indol-1-yl)-2-[(6-ethoxy-1,3-benzothiazol-2-yl)sulfanyl]ethanone](/img/structure/B11655374.png)
![3,4-dimethoxy-N-[6-methyl-2-(4-methylphenyl)-2H-benzotriazol-5-yl]benzamide](/img/structure/B11655380.png)
![Ethyl 2-({[2-(2,5-dimethylphenyl)quinolin-4-yl]carbonyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B11655381.png)
![N-[4-(butan-2-yl)phenyl]-2-(2,4-dichlorophenyl)-3-methylquinoline-4-carboxamide](/img/structure/B11655393.png)
![ethyl (2Z)-2-{[1-(2-cyanobenzyl)-1H-indol-3-yl]methylidene}-5-[4-(dimethylamino)phenyl]-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11655394.png)
![N-[3-chloro-4-(morpholin-4-yl)phenyl]-3-ethoxybenzamide](/img/structure/B11655395.png)
![(6Z)-6-({1-[2-(4-bromophenoxy)ethyl]-1H-indol-3-yl}methylidene)-2-ethyl-5-imino-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B11655398.png)
![propyl {[3-(4-methoxyphenoxy)-4-oxo-4H-chromen-7-yl]oxy}acetate](/img/structure/B11655402.png)
